Ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate
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Overview
Description
Ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification. One common method includes:
Bromination: The starting material, 1,2,3,4-tetrahydroquinoline, is treated with bromine in the presence of a solvent like acetic acid to introduce the bromine atom at the 6th position.
Esterification: The brominated product is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products Formed:
- Substitution reactions yield various substituted quinolines.
- Oxidation can lead to quinoline N-oxides.
- Reduction typically produces dihydroquinoline derivatives .
Scientific Research Applications
Ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .
Comparison with Similar Compounds
6-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the ester group, making it less reactive in esterification reactions.
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate:
Uniqueness: Ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to the combination of the bromine atom and the ethyl ester group, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H14BrNO2 |
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Molecular Weight |
284.15 g/mol |
IUPAC Name |
ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-2-16-12(15)9-5-6-14-11-4-3-8(13)7-10(9)11/h3-4,7,9,14H,2,5-6H2,1H3 |
InChI Key |
YWKMPYQGCOYHCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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